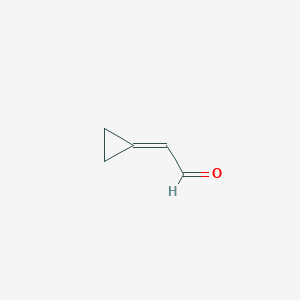
Cyclopropylideneacetaldehyde
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cyclopropylideneacetaldehyde is an organic compound with the molecular formula C₅H₆O. It is characterized by a cyclopropylidene group attached to an acetaldehyde moiety. This compound is of interest due to its unique structural features and reactivity, making it a valuable subject in organic chemistry research.
準備方法
Synthetic Routes and Reaction Conditions
Cyclopropylideneacetaldehyde can be synthesized through various methods. One common approach involves the reaction of cyclopropylidene with acetaldehyde under controlled conditions. Another method includes the use of cyclopropylidene derivatives in the presence of specific catalysts to facilitate the formation of the desired compound .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the synthesis generally involves standard organic synthesis techniques such as catalytic reactions and controlled temperature conditions to ensure the purity and yield of the compound .
化学反応の分析
Types of Reactions
Cyclopropylideneacetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound into alcohols or other reduced forms.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are employed in substitution reactions
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carboxylic acids, while reduction results in alcohols .
科学的研究の応用
Cyclopropylideneacetaldehyde has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound’s reactivity makes it useful in biochemical studies, particularly in understanding enzyme-catalyzed reactions.
Medicine: Research into this compound’s potential therapeutic applications is ongoing, with studies exploring its effects on various biological pathways.
Industry: The compound is used in the development of new materials and in the synthesis of specialty chemicals .
作用機序
The mechanism by which cyclopropylideneacetaldehyde exerts its effects involves its interaction with various molecular targets. The compound’s reactivity is primarily due to the strained cyclopropylidene ring, which makes it highly susceptible to nucleophilic attack. This reactivity allows it to participate in a wide range of chemical reactions, influencing various pathways and processes .
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cyclopropyl compound with similar reactivity due to ring strain.
Cyclopropylcarbinol: Contains a cyclopropyl group attached to a carbinol moiety, exhibiting similar chemical behavior.
Cyclopropylamine: Features a cyclopropyl group attached to an amine, showing comparable reactivity in substitution reactions
Uniqueness
Cyclopropylideneacetaldehyde is unique due to the presence of both a cyclopropylidene group and an acetaldehyde moiety. This combination imparts distinct reactivity patterns, making it a valuable compound for studying reaction mechanisms and developing new synthetic methodologies .
特性
IUPAC Name |
2-cyclopropylideneacetaldehyde |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6O/c6-4-3-5-1-2-5/h3-4H,1-2H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DZHDPYWCZZJOSY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1=CC=O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80577866 |
Source


|
| Record name | Cyclopropylideneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
82.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
69447-96-7 |
Source


|
| Record name | Cyclopropylideneacetaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80577866 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)
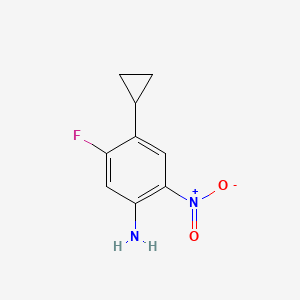
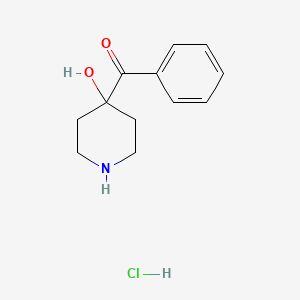
![N-(4-Isopropylphenyl)dibenzo[b,d]furan-4-amine](/img/structure/B13922984.png)
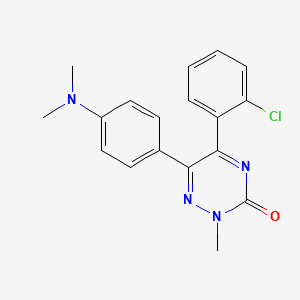
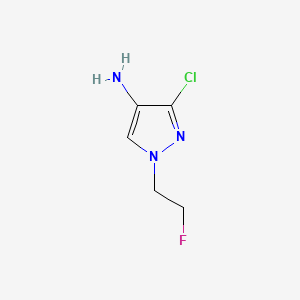

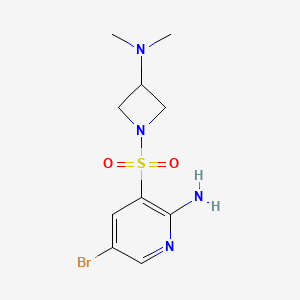
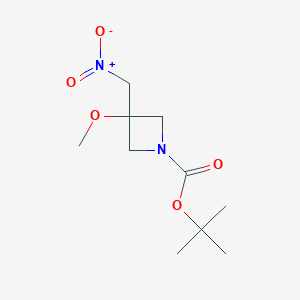
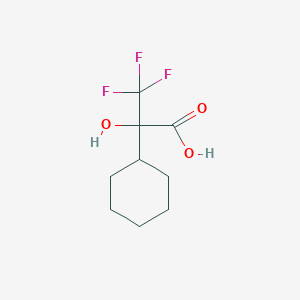

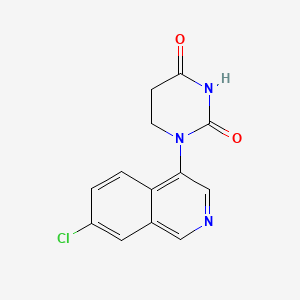
![[1-(Hydroxymethyl)-3-(isopropylamino)cyclobutyl]methanol;hydrochloride](/img/structure/B13923051.png)
![Benzyl (2-(aminomethyl)spiro[3.5]nonan-7-yl)(methyl)carbamate](/img/structure/B13923063.png)
